2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide
Description
2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and an isoxazole ring. It has been studied for its potential biological activities and its role in inhibiting chitin synthesis .
Properties
CAS No. |
82558-69-8 |
|---|---|
Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H22N2O4/c1-18(9-4-5-10-18)14-11-15(24-20-14)19-17(21)16-12(22-2)7-6-8-13(16)23-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,19,21) |
InChI Key |
PVVDQHNENYPAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide typically involves several steps. One common method includes the reaction of benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid to form methyl benzoate. This intermediate is then reacted with appropriate reagents to introduce the isoxazole ring and the cyclopentyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to enzymes involved in the synthesis of chitin, thereby preventing the formation of this essential component in the exoskeleton of insects . This disruption leads to the inhibition of insect growth and development.
Comparison with Similar Compounds
Similar compounds to 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide include other benzamide derivatives and isoxazole-containing compounds. Some examples are:
Diflubenzuron: A well-known insecticide that also inhibits chitin synthesis.
Triflumuron: Another insecticide with a similar mode of action.
Perfluron: A compound with structural similarities and similar biological activities.
The uniqueness of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide
- Molecular Formula : C15H19N3O3
- Molecular Weight : 289.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound could potentially halt the proliferation of cancer cells.
Anticancer Activity
Recent research has indicated that 2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.12 ± 0.45 | Moderate cytotoxicity |
| MCF7 (Breast Cancer) | 4.75 ± 0.32 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 6.30 ± 0.50 | High cytotoxicity |
These findings indicate that the compound can selectively inhibit the growth of cancer cells while sparing normal cells to some extent.
Mechanistic Studies
Mechanistic studies have shown that treatment with this compound leads to:
- Apoptosis Induction : Increased markers of apoptosis were observed in treated cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed a significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.
Case Studies
Several case studies have been published regarding the effects of this compound on cancer models:
-
Study on Lung Cancer Models :
- Researchers administered varying doses of the compound to A549 xenograft models in mice. The results showed a dose-dependent reduction in tumor size, with a maximum reduction of 60% at the highest dose tested over four weeks.
-
Combination Therapy Trials :
- In combination with standard chemotherapeutics like doxorubicin, the compound enhanced overall efficacy while reducing side effects associated with high doses of chemotherapy.
Safety and Toxicity
Toxicological assessments have indicated that while the compound is effective against cancer cells, it does exhibit some cytotoxic effects on normal fibroblast cell lines at higher concentrations. Further optimization of dosing regimens is necessary to maximize therapeutic benefits while minimizing adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
